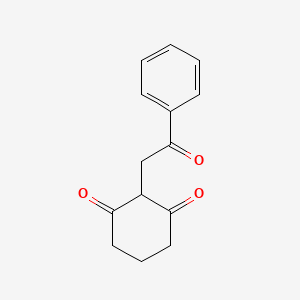

2-Phenacylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

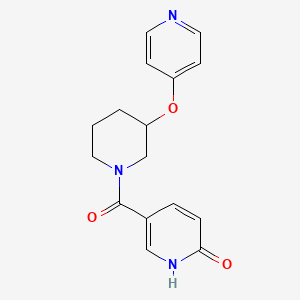

The synthesis of 2-Phenacylcyclohexane-1,3-dione and its congeners has been studied extensively. One notable study tested the inhibitory activity of a series of 2-acyl-cyclohexane-1,3-diones congeners derived from Peperomia natural products . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3-dione feature . Molecules with a side chain of 11 carbons were found to be optimal for inhibition, while the presence of a double bond, hydroxy, or methyl beyond the required structural features on the cyclohexane ring generally decreased HPPD inhibiting activity .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it has been found that the ketone group at position 3 undergoes keto-enol isomerization .Mecanismo De Acción

Target of Action

The primary target of 2-Phenacylcyclohexane-1,3-dione is the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a vital enzymatic step in plastoquinone biosynthesis, which is a key electron carrier in photosynthesis and an essential cofactor for the biosynthesis of carotenoids .

Mode of Action

This compound inhibits the activity of HPPD . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain . QSAR analysis and docking studies were performed to further characterize the key structural features imparting activity . A 1,3-dione feature was required for inhibition of HPPD .

Biochemical Pathways

By inhibiting HPPD, this compound disrupts the biosynthesis of plastoquinone, a key electron carrier in photosynthesis, and carotenoids . This disruption affects the photosynthesis process and the production of essential cofactors in plants .

Result of Action

The inhibition of HPPD by this compound leads to a disruption in the biosynthesis of plastoquinone and carotenoids . This can result in the bleaching of plants and quick elimination of weeds when these herbicides are applied on the fields .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-Phenacyl2-Phenacylcyclohexane-1,3-dione1,3-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound, making it ideal for long-term experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Direcciones Futuras

The future directions of research on 2-Phenacyl2-Phenacylcyclohexane-1,3-dione1,3-dione are numerous. One potential area of research is the development of new applications for the compound, such as the synthesis of new polymers and materials. Additionally, further research could be done on the biochemical and physiological effects of the compound. Finally, research could be done to explore the potential for using the compound in drug delivery systems.

Métodos De Síntesis

2-Phenacyl2-Phenacylcyclohexane-1,3-dione1,3-dione is synthesized via a condensation reaction between cyclohexanone and ethyl acetoacetate. This reaction is catalyzed by an acid such as hydrochloric acid, and the resulting product is a cyclic ketone. The reaction scheme is as follows:

Cyclohexanone + Ethyl acetoacetate → 2-Phenacyl2-Phenacylcyclohexane-1,3-dione1,3-dione

Aplicaciones Científicas De Investigación

2-Phenacyl2-Phenacylcyclohexane-1,3-dione1,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of polymers and other materials. In addition, it has been used in the synthesis of a variety of metal complexes.

Análisis Bioquímico

Biochemical Properties

2-Phenacylcyclohexane-1,3-dione has been found to interact with certain enzymes and proteins. For instance, it has been shown to have inhibitory activity against the plant enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . The nature of these interactions is likely due to the specific structural features of this compound .

Cellular Effects

It has been suggested that it may have specific anti-tuberculosis activity . This implies that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-phenacylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNOLZLBCHNPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)